molecular formula C19H24N2 B8208285 4-(4-Aminophenyl)-1-phenethylpiperidine CAS No. 801157-81-3

4-(4-Aminophenyl)-1-phenethylpiperidine

Cat. No.: B8208285
CAS No.: 801157-81-3
M. Wt: 280.4 g/mol
InChI Key: IFCBNARSMLNWNX-UHFFFAOYSA-N
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Description

Contextualization within Synthetic Chemistry

In the realm of synthetic chemistry, 4-(4-Aminophenyl)-1-phenethylpiperidine is primarily recognized for its integral role in the synthesis of fentanyl and its analogues. wikipedia.org Two of the most well-known synthetic pathways for fentanyl are the Janssen method and the Siegfried method. federalregister.gov While the original Janssen route does not utilize 4-ANPP as an intermediate, the Siegfried method prominently features it. federalregister.gov

The Siegfried synthesis involves the reductive amination of N-phenethyl-4-piperidinone (NPP) with aniline (B41778) to produce this compound. wikipedia.org This reaction is a cornerstone of this particular synthetic route. The regulation and monitoring of NPP and 4-ANPP have become critical in efforts to control the illicit production of fentanyl, with both compounds being placed under international control. federalregister.gov The presence of specific impurities related to the synthesis of 4-ANPP can provide valuable information about the specific synthetic method used, a concept known as chemical attribution. nih.gov For instance, different methods for producing 4-ANPP, such as the Valdez method, can be identified by their unique impurity profiles. researchgate.net

Role as a Key Intermediate in Organic Synthesis

The primary significance of this compound in organic synthesis is its function as a direct precursor to fentanyl and a wide array of its analogues. axisfortox.comussc.gov In the final step of the Siegfried synthesis, 4-ANPP undergoes an acylation reaction. wikipedia.org This involves reacting 4-ANPP with an acylating agent, such as propionyl chloride or propionic anhydride (B1165640), to introduce the N-propionyl group, yielding fentanyl. axisfortox.comwikipedia.org

This versatile intermediate can be reacted with various other reagents to produce different fentanyl analogues. For example, reacting 4-ANPP with acetic anhydride yields acetylfentanyl, while using cyclopropane (B1198618) carbonyl chloride results in cyclopropylfentanyl. axisfortox.com This highlights the pivotal role of this compound as a versatile building block in the synthesis of a broad class of potent synthetic opioids. ussc.gov The straightforward nature of this final acylation step underscores the importance of controlling access to 4-ANPP.

Significance as a Biotransformation Product in Metabolic Studies

In metabolic studies, this compound is recognized as a biotransformation product of fentanyl and several of its analogues. axisfortox.comcaymanchem.com The metabolism of fentanyl in the human body is complex and occurs primarily in the liver, mediated by cytochrome P450 enzymes, particularly CYP3A4. axisfortox.comaxisfortox.com The main metabolic pathway is N-dealkylation to form norfentanyl. nih.gov However, a minor pathway involves amide hydrolysis, which cleaves the propionamide (B166681) group from the fentanyl molecule to yield this compound. axisfortox.comcaymanchem.com

While it is a minor metabolite of fentanyl, 4-ANPP can be a more significant metabolite for other fentanyl analogues. caymanchem.comnih.gov For instance, in the metabolism of furanylfentanyl, the hydrolysis to 4-ANPP is a major metabolic route. caymanchem.comnih.gov Similarly, it is a known metabolite of acetylfentanyl and butyrylfentanyl. caymanchem.com The detection of 4-ANPP in biological samples is therefore a clear indicator of exposure to fentanyl or its analogues. axisfortox.com However, because it is a common metabolite for several different compounds, its presence alone is not sufficient to identify the specific parent opioid. caymanchem.com

Research Implications in Analytical Chemistry and Chemical Forensics

The implications of this compound in analytical chemistry and chemical forensics are profound. It is frequently found as a contaminant in illicitly manufactured fentanyl and its analogues due to incomplete reaction or improper purification. wikipedia.org This is a crucial distinction, as 4-ANPP is not used in the synthesis of pharmaceutical-grade fentanyl. axisfortox.com Therefore, its presence in a sample is a strong indicator that the fentanyl is of illicit origin. axisfortox.com

Forensic laboratories utilize advanced analytical techniques, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), to detect and quantify this compound in seized drug samples and biological specimens. axisfortox.comosti.gov The impurity profile of a fentanyl sample, including the presence and relative abundance of 4-ANPP and other synthesis-related impurities, can provide valuable forensic intelligence. nih.govnih.gov This "chemical fingerprinting" can help to identify the synthetic route employed (e.g., Siegfried vs. Janssen vs. Gupta-patent route), link different drug seizures to a common source, and track the evolution of clandestine manufacturing methods. researchgate.netnih.govnih.gov The identification of unique byproducts, such as phenethyl-4-ANPP, can signal shifts in the precursors and synthetic routes used by clandestine laboratories, often in response to new regulations on known precursors. nih.gov

Properties

IUPAC Name

4-[1-(2-phenylethyl)piperidin-4-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c20-19-8-6-17(7-9-19)18-11-14-21(15-12-18)13-10-16-4-2-1-3-5-16/h1-9,18H,10-15,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCBNARSMLNWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=C(C=C2)N)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678278
Record name 4-[1-(2-Phenylethyl)piperidin-4-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

801157-81-3
Record name 4-[1-(2-Phenylethyl)piperidin-4-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to 4-(4-Aminophenyl)-1-phenethylpiperidine

The synthesis of this compound predominantly originates from the precursor N-phenethyl-4-piperidone (NPP). wikipedia.org The core transformation involves the formation of a bond between the piperidone's C4 carbon and the nitrogen of an aniline (B41778) molecule.

Reductive amination is a cornerstone method for synthesizing 4-ANPP from N-phenethyl-4-piperidone and aniline. wikipedia.orgajrconline.org This process typically involves two key stages: the initial reaction between the ketone (NPP) and the primary amine (aniline) to form a Schiff base or imine intermediate, followed by the reduction of this intermediate to the final secondary amine product. google.comajrconline.org

Several reducing agents have been employed for this transformation, each with specific conditions and yielding varying results. Common methods include:

Sodium Borohydride (B1222165) (NaBH₄): In what is often referred to as the Siegfried method, the imine formed from NPP and aniline is reduced using sodium borohydride in methanol. amazonaws.com

Sodium Triacetoxyborohydride (B8407120) (STAB): This milder reducing agent allows for a one-pot reaction where the ketone is directly converted to the amine in the presence of aniline, without the need to isolate the imine intermediate. amazonaws.comdtic.mil This approach is characteristic of the Valdez synthesis. amazonaws.com Yields for this step have been reported to be between 62% and 88%. google.com

Catalytic Hydrogenation: Another approach involves a one-pot hydrogenation reductive amination under the action of a catalyst like Raney Nickel in an ethanol (B145695) medium. google.com This method has been reported to produce the target compound with yields up to 88.2%. google.com

Reducing AgentKey FeaturesReported YieldAssociated Method
Sodium Borohydride (NaBH₄)Two-step process: imine formation followed by reduction. amazonaws.comNot specifiedSiegfried amazonaws.com
Sodium Triacetoxyborohydride (STAB)Allows for direct, one-pot reductive amination. amazonaws.com62-88% google.comValdez amazonaws.comdtic.mil
Catalytic Hydrogenation (Raney Ni, H₂)One-pot hydrogenation in an autoclave. google.comup to 88.2% google.com-

Different synthetic routes to 4-ANPP have been developed, with the Siegfried and Valdez methods being prominent examples. amazonaws.com While both start from N-phenethyl-4-piperidone (NPP) and aniline, they differ in their procedural approach to the reductive amination step.

The Siegfried method is typically a two-step process. First, NPP is condensed with aniline, often with the addition of an acid like acetic acid to promote the formation of the imine. amazonaws.com This intermediate is then isolated and subsequently reduced, for example, with sodium borohydride. amazonaws.com

In contrast, the Valdez method streamlines this process into a single synthetic step. amazonaws.com This route employs a reagent, sodium triacetoxyborohydride (STAB), which is capable of reducing the imine as it is formed in situ, but does not readily reduce the starting ketone. amazonaws.comdtic.mil This chemoselectivity allows for the direct conversion of NPP to 4-ANPP in a one-pot reaction, making it an efficient and high-yielding synthesis. amazonaws.comosti.govnih.gov The optimized Valdez synthesis for the 4-piperidineamine precursor reports yields of 91%. nih.gov

FeatureSiegfried MethodValdez Method
Reaction StepsTwo steps (Imine formation, then reduction) amazonaws.comOne-pot reaction amazonaws.com
Reducing AgentTypically Sodium Borohydride (NaBH₄) amazonaws.comSodium Triacetoxyborohydride (STAB) amazonaws.comnih.gov
IntermediateImine intermediate is formed and may be isolated amazonaws.comImine is formed in situ and immediately reduced amazonaws.com
EfficiencyMulti-step process can be more time-consuming.Considered an efficient, high-yielding route. osti.govnih.gov

Derivatization Strategies and Reactivity Studies of this compound

The structure of 4-ANPP features two nitrogen atoms with distinct chemical properties: a primary aromatic amine (the anilino group) and a tertiary aliphatic amine (the piperidine (B6355638) nitrogen). This difference in reactivity is key to its derivatization strategies.

The primary aromatic amino group is the main site of functionalization on the 4-ANPP molecule. In principle, this group can undergo various reactions typical of anilines, allowing for the attachment of different chemical moieties. Chemical tagging involves the chemoselective attachment of a specific molecular group (a tag) to a target molecule for purposes such as detection, imaging, or purification. rsc.org While the literature on 4-ANPP does not extensively cover its use in chemical tagging with fluorescent or affinity labels, the reactivity of its amino group is well-established through other functionalization reactions, primarily acylation.

The piperidine nitrogen in 4-ANPP is a tertiary amine. It is part of a saturated heterocyclic ring and is bonded to three carbon atoms: two within the piperidine ring and one in the phenethyl group. As a tertiary amine, it is basic but lacks the hydrogen atom necessary to undergo the acylation reactions that readily occur at the anilino nitrogen. researchgate.net Under the conditions typically used for acylating the primary amino group, the tertiary piperidine nitrogen is generally unreactive. Its primary chemical role in subsequent reactions is that of a base, though its nucleophilicity is significantly hindered by steric bulk compared to the primary amino group.

The most significant and widely documented reaction of this compound is the acylation of its primary amino group to form N-aryl amides. wikipedia.org This transformation is the final step in the synthesis of several well-known analogues. wikipedia.org

The reaction is typically carried out by treating 4-ANPP with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a base. wikipedia.orgnih.gov The base, which can be pyridine (B92270) or a hindered amine like diisopropylethylamine (DIPEA), serves to neutralize the HCl generated when using an acyl chloride. amazonaws.comnih.gov

Reaction with Propionyl Chloride: Acylation of 4-ANPP with propionyl chloride yields N-(1-phenethylpiperidin-4-yl)-N-phenylpropanamide. wikipedia.orggoogle.com

Reaction with Acetyl Chloride: Similarly, reaction with acetyl chloride or acetic anhydride produces N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide. wikipedia.orgresearchgate.net

These reactions are generally high-yielding, with reports of 95% yield for propionylation and 98% for acetylation. nih.govresearchgate.net

Acylating AgentBase (Example)Product Name
Propionyl chlorideDiisopropylethylamine (DIPEA) nih.govN-(1-phenethylpiperidin-4-yl)-N-phenylpropanamide
Acetyl chloride / Acetic anhydridePyridine / DIPEA amazonaws.comresearchgate.netN-(1-phenethylpiperidin-4-yl)-N-phenylacetamide

Generation of Related Chemical Scaffolds from this compound

The chemical compound N-Phenyl-1-(2-phenylethyl)piperidin-4-amine, commonly known as 4-anilino-N-phenethylpiperidine (4-ANPP) or despropionyl fentanyl, serves as a pivotal intermediate in the synthesis of a wide array of complex chemical structures. wikipedia.orgcaymanchem.com Its molecular framework, featuring a reactive secondary amine, allows for straightforward chemical modifications, making it a versatile precursor for generating diverse molecular scaffolds, most notably the potent analgesic fentanyl and its numerous analogues. wikipedia.orgussc.govnih.gov The primary route for this transformation is the N-acylation of the aniline nitrogen, a reaction that attaches various functional groups and fundamentally alters the compound's properties. nih.govnih.gov

The strategic importance of 4-ANPP as a precursor is underscored by its classification as a Schedule II immediate precursor to fentanyl in the United States. ussc.govfederalregister.gov The synthesis of fentanyl analogues from 4-ANPP is often an efficient, single-step process, which has made this particular chemical pathway a focus of significant research. ussc.govresearchgate.net

N-Acylation Reactions: The Primary Pathway to Fentanyl Analogues

The most significant chemical transformation involving 4-ANPP is its reaction with various acylating agents, such as acyl chlorides or anhydrides. This reaction targets the secondary amine of the anilino group, forming an amide bond and yielding N-substituted propanamides. nih.gov This single synthetic step is the gateway to a large family of fentanyl-related compounds. ussc.gov

Synthesis of Fentanyl: The archetypal transformation is the reaction of 4-ANPP with propionyl chloride in the presence of a base. wikipedia.orgnih.gov This reaction attaches a propanoyl group to the nitrogen of the anilino moiety, yielding N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide, the compound known as fentanyl. nih.gov

Synthesis of Acetylfentanyl: In a similar fashion, reacting 4-ANPP with acetyl chloride or acetic anhydride results in the formation of acetylfentanyl. wikipedia.orgnih.govresearchgate.net This demonstrates the modularity of the synthetic approach, where simply changing the acylating agent produces a different analogue.

Synthesis of Other Analogues: This synthetic methodology can be extended to create a broad spectrum of related scaffolds. By selecting different acylating agents, a variety of analogues can be produced in a single step from 4-ANPP. ussc.gov Examples include the synthesis of:

Butyryl fentanyl

Furanyl fentanyl

Acrylfentanyl caymanchem.comussc.gov

The table below summarizes the generation of these chemical scaffolds from the 4-ANPP precursor.

4-ANPP ReactantAcylating AgentResulting Chemical ScaffoldChemical Formula of Product
4-Anilino-N-phenethylpiperidinePropionyl chlorideFentanylC₂₂H₂₈N₂O
4-Anilino-N-phenethylpiperidineAcetyl chloride / Acetic anhydrideAcetylfentanylC₂₁H₂₆N₂O
4-Anilino-N-phenethylpiperidineButyryl chlorideButyryl fentanylC₂₃H₃₀N₂O
4-Anilino-N-phenethylpiperidineAcryloyl chlorideAcrylfentanylC₂₂H₂₆N₂O
4-Anilino-N-phenethylpiperidineFuran-2-carbonyl chlorideFuranyl fentanylC₂₄H₂₆N₂O₂

Alternative Transformations: N-Alkylation Byproducts

While N-acylation is the most common and deliberate transformation of 4-ANPP, other reactions can occur, leading to different chemical scaffolds. An example of such a side reaction is N-alkylation. The compound phenethyl-4-anilino-N-phenethylpiperidine (phenethyl-4-ANPP) has been identified as a byproduct in some fentanyl synthesis preparations. cfsre.orgojp.gov Its formation suggests that under certain reaction conditions, the aniline nitrogen of one 4-ANPP molecule can be alkylated by a phenethyl group, likely from a precursor molecule, rather than being acylated. This leads to a more complex tertiary amine structure instead of the characteristic amide of the fentanyl family. cfsre.org

ReactantProposed TransformationResulting Chemical ScaffoldChemical Formula of Product
4-Anilino-N-phenethylpiperidineN-phenethylationPhenethyl-4-anilino-N-phenethylpiperidineC₂₇H₃₂N₂

These transformations highlight the role of 4-anilino-N-phenethylpiperidine as a versatile building block, enabling the creation of a wide range of structurally related but distinct chemical entities through straightforward synthetic modifications.

Advanced Analytical Characterization and Detection

Spectroscopic Techniques for Structural Elucidation of 4-(4-Aminophenyl)-1-phenethylpiperidine

Spectroscopy is fundamental to the structural analysis of this compound, offering detailed insights into its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecule's carbon-hydrogen framework. uobasrah.edu.iqirisotope.com

¹H NMR spectroscopy identifies the chemical environment of each hydrogen atom, revealing information through chemical shifts (δ), signal multiplicity (splitting patterns), and integration (proton count). For this compound, the spectrum would show distinct signals corresponding to the protons on the phenethyl group, the piperidine (B6355638) ring, and the aminophenyl ring.

¹³C NMR spectroscopy provides information on the different types of carbon atoms in the molecule. irisotope.comslideshare.net Since ¹³C-¹³C coupling is rare due to the low natural abundance of the isotope, spectra are typically proton-decoupled, resulting in a single peak for each unique carbon atom. slideshare.net This technique is highly effective for confirming the carbon skeleton and identifying the presence of quaternary carbons, which are not visible in ¹H NMR. springermedizin.de

Detailed analysis using two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC/HSQC (Heteronuclear Multiple Bond/Single Quantum Coherence), can further confirm the connectivity between protons and carbons, providing unambiguous structural assignment. springermedizin.de

NucleusStructural AssignmentExpected Chemical Shift Range (δ, ppm)Key Correlations
¹HAromatic (Phenethyl & Aminophenyl)~6.5 - 7.5Signals corresponding to the 10 aromatic protons.
¹HPiperidine Ring (CH, CH₂)~1.5 - 3.5Complex multiplets due to axial and equatorial protons.
¹HPhenethyl Chain (CH₂)~2.5 - 3.0Typically two triplet signals for the two methylene (B1212753) groups.
¹HAmine (NH)Broad signal, variable positionPosition and intensity can vary with solvent and concentration.
¹³CAromatic (Phenethyl & Aminophenyl)~110 - 150Multiple signals for distinct aromatic carbons.
¹³CPiperidine Ring (CH, CH₂)~30 - 60Signals for the five carbons of the piperidine ring.
¹³CPhenethyl Chain (CH₂)~30 - 60Two distinct signals for the methylene carbons.

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a unique "fingerprint" of a molecule by probing its functional groups. researchgate.net These methods are valuable for identifying this compound and can even help attribute its synthetic origin by detecting specific impurities or variations in the final product. researchgate.net

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a common method that measures the absorption of infrared radiation by the sample. mmu.ac.uk The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds. For this compound, key functional groups like the N-H bond of the secondary amine, aromatic C-H bonds, aliphatic C-H bonds, and aromatic C=C bonds produce characteristic signals.

Raman spectroscopy involves scattering laser light off the molecule and analyzing the frequency shifts. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations, providing complementary information to IR spectroscopy. Analysis of fentanyl precursors like this compound by both FTIR and Raman spectroscopy, combined with statistical methods like Principal Component Analysis (PCA), can help differentiate samples produced by different synthetic routes. researchgate.net

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Technique
N-H StretchSecondary Amine~3300 - 3500IR
Aromatic C-H StretchPhenyl Rings~3000 - 3100IR, Raman
Aliphatic C-H StretchPiperidine & Phenethyl~2800 - 3000IR, Raman
Aromatic C=C StretchPhenyl Rings~1450 - 1600IR, Raman
C-N StretchAmine & Piperidine~1250 - 1350IR

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. medistri.swiss The molecular formula of this compound is C₁₉H₂₄N₂, corresponding to a molecular weight of approximately 280.41 g/mol . cymitquimica.comchemicalbook.com

Various ionization techniques can be coupled with MS, including Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI). medistri.swissnih.gov ESI is a soft ionization technique often used with liquid chromatography (LC-MS) that typically produces the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 281. chromatographyonline.com

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) often employs Electron Ionization (EI), which is a higher-energy technique that causes extensive fragmentation. nist.gov The resulting mass spectrum provides a characteristic fragmentation pattern that serves as a chemical fingerprint. For this compound, common fragmentation pathways include the loss of the phenethyl group or cleavage of the piperidine ring. The NIST WebBook database contains reference EI mass spectra for this compound. nist.gov

m/z (Mass-to-Charge Ratio)Proposed Fragment Structure/IdentityIonization Method
281[M+H]⁺ (Protonated Molecule)ESI
280[M]⁺ (Molecular Ion)EI
189Loss of the benzyl (B1604629) group (C₇H₇)EI
175Cleavage resulting in the aminophenylpiperidine moietyEI
105Phenethyl cation [C₈H₉]⁺EI
91Tropylium ion [C₇H₇]⁺ from the phenethyl groupEI

Chromatographic Separation Methods for this compound and its Derivatives

Chromatography is indispensable for separating this compound from complex mixtures, such as reaction byproducts, precursors, or adulterants in illicit preparations. These techniques are crucial for purity assessment and impurity profiling.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the primary methods for assessing the purity of non-volatile compounds like this compound. nih.govresearchgate.net Reference materials of this compound are often certified with a purity of >95% as determined by HPLC. lgcstandards.comlgcstandards.com

These techniques separate components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. Reversed-phase HPLC, using a nonpolar C18 stationary phase, is commonly employed. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for MS detection. chromatographyonline.comnih.gov

UHPLC uses columns with smaller particle sizes, allowing for higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. nih.gov When coupled with tandem mass spectrometry (UPLC-MS/MS), it becomes a powerful tool for quantifying trace levels of this compound and its derivatives in various matrices. nih.govnih.gov

ParameterTypical ConditionsPurpose
TechniqueReversed-Phase HPLC/UHPLCSeparation of moderately polar to nonpolar compounds.
Stationary Phase (Column)C18 (Octadecylsilane)Provides hydrophobic interactions for separation. nih.gov
Mobile PhaseGradient of Acetonitrile/Water or Methanol/Water with additives (e.g., 0.1% Formic Acid)Elutes compounds based on polarity. Additives improve peak shape.
DetectorDiode Array Detector (DAD) or Mass Spectrometry (MS)DAD for UV-Vis absorbance; MS for mass-based identification and quantification. chromatographyonline.com
ApplicationPurity assessment, impurity profiling, quantification in complex mixtures. nih.govwiley.comEnsures quality of standards and identifies components of illicit samples.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. thermofisher.com It is particularly useful for the impurity profiling of this compound, as it can detect residual solvents, starting materials, and volatile byproducts from the synthesis process. medistri.swissthermofisher.com

In GC, a sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected, most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). swgdrug.org GC-MS is a highly specific and sensitive combination that provides both retention time and mass spectral data for confident identification. medistri.swissswgdrug.org

The analysis of this compound by GC-MS typically involves a non-polar capillary column, such as a DB-1 MS, with helium as the carrier gas and a programmed temperature gradient to elute compounds over a range of boiling points. swgdrug.org This method is effective for identifying impurities that may indicate the specific synthetic route used in clandestine production. researchgate.net

ParameterTypical ConditionsPurpose
TechniqueGas Chromatography-Mass Spectrometry (GC-MS)Separation and identification of volatile and semi-volatile compounds.
ColumnDB-1 MS or equivalent (non-polar)Separates compounds primarily based on boiling point. swgdrug.org
Carrier GasHelium at a constant flow rate (e.g., 1 mL/min)Transports the sample through the column. swgdrug.org
Injector Temperature~280°CEnsures rapid and complete vaporization of the sample. swgdrug.org
Oven ProgramTemperature ramp (e.g., 100°C to 300°C)Allows for the separation of compounds with a wide range of volatilities.
DetectorMass Spectrometer (MS)Provides mass spectra for definitive identification of eluting peaks. medistri.swiss

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of complex mixtures, offering advantages in terms of speed and efficiency. tandfonline.comnih.gov It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, which possesses properties of both a liquid and a gas. mdpi.com This characteristic allows for high-efficiency separations of compounds with a wide range of polarities. mdpi.com

While direct SFC analysis of this compound is not extensively detailed in the reviewed literature, the principles of SFC are highly applicable to its separation, particularly from structurally similar compounds. The separation of piperidine derivatives can be challenging due to their structural similarities. However, SFC, especially when coupled with mass spectrometry (SFC-MS), provides a robust platform for such separations. nih.gov Research into the derivatization of organic acids with N-(4-aminophenyl)piperidine has shown a significant enhancement in detection sensitivity by SFC-MS, increasing it by at least 200-fold for some compounds. nih.gov This suggests that the inherent properties of the aminophenyl-piperidine structure are amenable to SFC analysis and that derivatization strategies can be employed to improve detection limits significantly. nih.govnsf.gov

The choice of stationary phase is critical in SFC for achieving desired selectivity. mdpi.com For piperidine-containing compounds and other polar analytes, various polar stationary phases are utilized. mdpi.comresearchgate.net

Table 1: Stationary Phases Commonly Used in SFC for Polar Compounds

Stationary Phase TypeCommon Examples
Amide-based
Pyridine-based2-Ethylpyridine (2-EP), 4-Ethylpyridine (4-EP)
Diol-basedPropanediol bonded silica (B1680970) (Diol)
Amino-based3-aminopropyl bonded silica (NH₂)

This table illustrates common stationary phases used in Supercritical Fluid Chromatography for the separation of polar compounds, which would be applicable for the analysis of this compound.

Hybrid and Hyphenated Analytical Systems in Research Applications

The coupling of chromatographic separation with mass spectrometric detection provides unparalleled specificity and sensitivity for the analysis of complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (LC-HRMS) for Comprehensive Chemical Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart (LC-HRMS) are cornerstone techniques for the comprehensive chemical profiling of seized drug samples. researchgate.netcfsre.org These methods are instrumental in identifying and quantifying not only the primary substance but also its precursors, impurities, and by-products, such as this compound (also known as 4-ANPP). researchgate.netnih.gov

LC-HRMS provides highly accurate mass measurements, often with errors of less than 5 parts per million (ppm), which allows for the confident determination of elemental compositions for detected ions. researchgate.netwvu.edu This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. In the context of fentanyl synthesis, LC-HRMS has been used to identify chemical attribution signatures (CAS), which are specific impurities that can provide intelligence on the synthetic route employed. researchgate.net For instance, the presence of 4-ANPP is a key indicator in the analysis of illicit fentanyl preparations. researchgate.netcaymanchem.com

Untargeted data-mining workflows using LC-HRMS data have been successfully applied to study the metabolic fate of fentanyl analogues, where 4-ANPP was identified as a major metabolite. nih.gov This highlights the power of LC-HRMS in providing a global view of the chemical composition of a sample. nih.govresearchgate.net

Table 2: Illustrative LC-HRMS Parameters for Fentanyl-Related Compound Analysis

ParameterTypical Setting
ColumnC18 or Phenyl-Hexyl
Mobile PhaseGradient of water and acetonitrile with formic acid or ammonium formate
Ionization ModeElectrospray Ionization (ESI), Positive Mode
Mass AnalyzerTime-of-Flight (TOF) or Orbitrap
Resolution>10,000 FWHM
Mass Accuracy< 5 ppm

This table provides a general overview of typical parameters for the analysis of fentanyl and its related compounds, including this compound, using LC-HRMS. sciex.comnih.govfrontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection of Chemical Impurities and Attribution Signatures

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and semi-volatile compounds. technologynetworks.comspringernature.com It is frequently employed in forensic laboratories for the identification of drugs and related substances in seized materials. cfsre.orgunodc.org For the analysis of this compound, GC-MS provides excellent separation efficiency and highly specific identification based on both the retention time of the compound and its mass spectrum. nist.gov

The electron ionization (EI) mass spectra generated by GC-MS are highly reproducible and contain rich structural information in the form of fragmentation patterns. nist.govnih.gov These fragmentation patterns serve as a "fingerprint" for a specific compound and can be compared against spectral libraries for positive identification. technologynetworks.com This capability is particularly valuable for identifying chemical attribution signatures in illicitly produced substances. researchgate.net The impurity profile of a fentanyl sample, including the presence and relative abundance of precursors like 4-ANPP and by-products like phenethyl-4-ANPP, can be determined by GC-MS, offering clues about the manufacturing process. researchgate.netnih.gov

Ion Mobility Spectrometry (IMS) Coupled with Mass Spectrometry (e.g., TIMS-LC-HRMS, FAIMS-MS) for Enhanced Separation

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enhancing the ability to resolve complex mixtures. nih.gov This is particularly useful for separating isomers, which have the same mass but different structures, and for reducing chemical noise in complex matrices. lcms.cz

Techniques such as Trapped Ion Mobility Spectrometry (TIMS) coupled with LC-HRMS (TIMS-LC-HRMS) and High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) coupled with MS offer significant advantages for the analysis of compounds like this compound. nih.govlcms.cz The extra dimension of separation provided by ion mobility can help to distinguish the target analyte from other closely related fentanyl analogues or interferents present in a sample. rsc.org This enhanced specificity is critical in forensic and toxicological analyses where confident identification is paramount. lcms.cz The use of IMS can significantly improve the signal-to-noise ratio, leading to lower detection limits. rsc.org

Method Development for Trace Analysis and Impurity Characterization

The reliable detection of trace levels of this compound and the characterization of its associated impurity profiles require meticulous method development, with a strong focus on sample preparation.

Optimization of Sample Preparation Protocols for Diverse Matrices

The goal of sample preparation is to extract the analyte of interest from its matrix, remove interfering substances, and concentrate it to a level suitable for instrumental analysis. chromatographyonline.comxrfscientific.com The optimization of these protocols is a critical step that directly impacts the accuracy, precision, and sensitivity of the final analytical result. drawellanalytical.comresearchgate.net

For diverse matrices, which could range from bulk powder samples to biological fluids, different sample preparation strategies are required. Common techniques that can be applied for the extraction of this compound include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. By manipulating the pH, the basic nature of the piperidine nitrogen in this compound can be exploited to facilitate its extraction from an aqueous matrix into an organic solvent.

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analyte while the matrix components are washed away. Different sorbent chemistries (e.g., C18, mixed-mode cation exchange) can be employed and optimized to achieve high recovery and cleanup for this compound.

The optimization process involves several key steps: defining the analytical goal, selecting an appropriate extraction technique, and systematically adjusting parameters such as solvent type, pH, volume, and elution conditions to maximize analyte recovery while minimizing matrix effects. xrfscientific.comthermofisher.com

Table 3: Key Considerations in Sample Preparation Optimization

ParameterObjective
Extraction Technique Select based on analyte properties and matrix complexity (e.g., LLE, SPE).
Solvent Selection Choose solvents that provide high solubility for the target analyte and good separation from matrix components.
pH Adjustment Optimize pH to control the ionization state of the analyte for efficient extraction.
Volume Ratios Adjust the ratio of sample to extraction solvent to achieve desired concentration factors.
Elution/Back-Extraction Optimize conditions to ensure complete recovery of the analyte from the extraction medium.
Evaporation/Reconstitution Carefully select the reconstitution solvent to ensure compatibility with the analytical instrument.

This table outlines the critical parameters that must be optimized during the development of a sample preparation protocol for the trace analysis of compounds like this compound.

Enhancements in Detection Limits and Sensitivity through Instrument Optimization

The detection of trace amounts of this compound in complex matrices such as blood, urine, and hair requires highly sensitive analytical methods. While derivatization is a common strategy to improve the chromatographic behavior and detectability of certain compounds, current advanced analytical platforms typically achieve sufficient sensitivity for this compound without this step. The primary enhancements in detection have been driven by significant advancements in instrument optimization, particularly in the realms of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) and Ultra-Performance Liquid Chromatography (UPLC) provide superior chromatographic resolution and reduced run times compared to traditional HPLC. nih.govnih.govfrontiersin.org When coupled with advanced mass spectrometers like triple quadrupole (TQ-S) or Quadrupole Time-of-Flight (QTOF) systems, these methods offer exceptional sensitivity and specificity. nih.govnih.gov

Instrument optimization focuses on several key parameters:

Ionization Source: Electrospray ionization (ESI) in positive mode is typically employed for the robust ionization of this compound. frontiersin.org

Mass Analyzer Settings: In tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is used to selectively detect specific precursor-to-product ion transitions, which significantly reduces background noise and enhances sensitivity. nih.gov High-resolution mass spectrometry (HRMS) on platforms like QTOF allows for the determination of accurate mass, further increasing confidence in identification. nih.gov

Chromatographic Conditions: Optimization of the analytical column (e.g., C18, PFP), mobile phase composition, and gradient elution ensures efficient separation from matrix interferences and isomeric compounds. frontiersin.orgnih.gov

These optimized methods have pushed the limits of detection for this compound to the picogram (pg) and nanogram (ng) level in various biological specimens. For instance, validated UPLC-MS/MS methods have achieved lower limits of quantitation (LLOQ) of 100 pg/mL in whole blood and as low as 5 pg/mL in plasma. nih.gov In hair samples, UHPLC-MS/MS methods can quantify the compound in the range of picograms per milligram. researchgate.net Similarly, UHPLC-MS/MS assays have demonstrated limits of quantification for this compound as low as 2 to 6 ng/L in whole blood and urine. nih.gov

Table 1: Reported Limits of Quantification (LOQ) for this compound

Identification and Profiling of Chemical Attribution Signatures (CAS) Related to Synthetic Pathways

The forensic analysis of illicitly produced substances extends beyond simple identification to include chemical impurity profiling. This process aims to identify chemical attribution signatures (CAS)—characteristic impurities, byproducts, and unreacted starting materials—that can provide crucial intelligence about the drug's origin and method of production. nih.govnih.gov As this compound is a direct precursor to fentanyl, profiling the impurities within samples containing this compound can help determine the specific synthetic route employed by clandestine laboratories. researchgate.netnih.gov

Different synthetic methods for producing fentanyl, such as the Janssen, Siegfried, Gupta, and Valdez routes, result in unique impurity profiles. researchgate.netnih.govosti.govtno.nl The identification of these route-specific markers is a powerful tool for law enforcement and intelligence agencies to link different drug seizures, track manufacturing trends, and monitor the use of precursor chemicals. nih.govnih.gov

Key findings from impurity profiling studies include:

Gupta Route: The appearance of the specific organic impurity phenethyl-4-anilino-N-phenethylpiperidine (phenethyl-4-ANPP) is a reliable indicator of a shift in fentanyl production from the traditional Siegfried and Janssen routes to the Gupta-patent route. nih.govoup.com More recent modifications to the Gupta route have led to the appearance of ethyl-4-anilino-N-phenethylpiperidine (ethyl-4-ANPP). researchgate.netnih.gov

Valdez Method: When the Valdez method is used for the synthesis of this compound itself, specific impurities can be identified. One study using liquid chromatography-high resolution mass spectrometry (LC-HRMS) identified four impurities that may serve as useful CAS for this specific production method. nih.gov Another investigation identified N,N-diisopropylpropionamide as a unique CAS for the Valdez synthesis. osti.gov

Siegfried Method: The Siegfried route is associated with its own set of byproducts. Research has identified five specific CAS for this method, while also noting that the precursor this compound itself can be a characteristic impurity when using this route. nih.govtno.nl

The analysis of these signatures is typically performed using advanced hyphenated techniques like gas chromatography-mass spectrometry (GC-MS) and LC-HRMS, combined with multivariate statistical analysis to classify samples based on their chemical fingerprints. nih.govnih.govosti.gov

Table 2: Selected Chemical Attribution Signatures (CAS) and Associated Synthetic Routes

Table of Mentioned Compounds

Biotransformation Pathways and Metabolic Fate in Vitro and in Vivo Studies

In Vitro Metabolism Investigations of 4-(4-Aminophenyl)-1-phenethylpiperidine Formation and Further Metabolism

In vitro studies are crucial for elucidating the specific biochemical processes involved in the metabolism of xenobiotics. These controlled laboratory experiments provide a foundational understanding of how this compound is formed and potentially metabolized further.

Human liver microsomes and cryopreserved hepatocytes are standard in vitro models for studying drug metabolism because they contain the necessary enzymatic machinery. nih.gov Research utilizing these systems has demonstrated that the formation of this compound from fentanyl and its analogs is a consistent metabolic step. nih.gov For instance, studies on methoxyacetylfentanyl using human liver microsomal preparations identified amide hydrolysis leading to 4-ANPP as one of the metabolic reactions. nih.gov Similarly, investigations into furanylfentanyl using human liver microsomes and hepatocytes have also identified 4-ANPP as a metabolite. nih.gov These in vitro systems have been instrumental in identifying the various phase I and phase II metabolites of numerous fentanyl analogs. nih.gov

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the oxidative metabolism of a vast array of substances. mdpi.comfrontiersin.org Research has pinpointed that CYP3A4 is the predominant enzyme responsible for the metabolism of fentanyl. axisfortox.comduke.edu This includes the piperidine (B6355638) N-dealkylation to form norfentanyl, which is the major metabolic pathway, as well as the minor pathway of amide hydrolysis that produces this compound. duke.edu Studies have shown that inhibitors of CYP3A4 significantly reduce the formation of fentanyl metabolites. duke.edu

Further investigations have also implicated CYP3A5 in the metabolism of fentanyl, although its contribution may be secondary to CYP3A4. nih.govnih.gov Genetic variations in both CYP3A4 and CYP3A5 can lead to interindividual differences in fentanyl metabolism, affecting the rate and extent of metabolite formation. nih.govnih.gov The N-dealkylation reaction catalyzed by CYP3A4 is a typical biotransformation pathway for many drugs containing a 4-aminopiperidine (B84694) structure. nih.gov

In Vivo Metabolic Profiling Studies in Animal Models

In vivo studies in animal models provide a more comprehensive picture of metabolic processes within a living organism. These studies have consistently identified this compound as a metabolite following the administration of various fentanyl analogs.

This compound has been identified as a metabolite in biological samples from various fentanyl analogs. This confirms the in vitro findings and establishes its relevance in a physiological context. The table below summarizes the detection of 4-ANPP from several parent compounds.

Parent CompoundFindingSource
Fentanyl 4-ANPP is a minor metabolite formed via amide hydrolysis. axisfortox.comcaymanchem.com
Acetyl fentanyl 4-ANPP is a deacetylated metabolite. caymanchem.comnih.gov
Butyryl fentanyl 4-ANPP is a metabolite. caymanchem.com
Furanyl fentanyl 4-ANPP was detected in fatal intoxication cases. caymanchem.comnih.gov
Acrylfentanyl Amide hydrolysis results in the minor metabolite 4-ANPP. caymanchem.comnih.gov
Methoxyacetylfentanyl Amide hydrolysis to 4-ANPP is one of the observed metabolic reactions. nih.gov

These findings are often derived from the analysis of urine samples collected from fatal intoxication cases, highlighting the forensic importance of this metabolite. nih.gov

While this compound is primarily known as a primary metabolite, the potential for its further metabolism exists. The biotransformation of fentanyl and its analogs often involves hydroxylation at various positions on the molecule, such as the phenylethyl side chain or the piperidine ring. nih.gov For example, studies on α-methylfentanyl in rats identified hydroxylated metabolites on the phenethyl group. researchgate.net Although not extensively documented specifically for 4-ANPP as a starting substrate, it is plausible that it could undergo similar secondary hydroxylation reactions, leading to the formation of hydroxylated derivatives.

Elucidation of Key Metabolic Reactions Leading to or from this compound

The formation and potential breakdown of this compound are governed by specific enzymatic reactions.

The primary metabolic reaction that leads to the formation of this compound from fentanyl and its various analogs is amide hydrolysis . axisfortox.comnih.govduke.edu This reaction, also known as deacylation, involves the cleavage of the amide bond that links the propionyl (or other acyl groups) to the aniline (B41778) nitrogen atom. This process effectively removes the acyl group, resulting in the formation of 4-ANPP.

The key metabolic pathways for fentanyl and its analogs are summarized below:

N-dealkylation: This is the major metabolic pathway for fentanyl, catalyzed primarily by CYP3A4, leading to the formation of norfentanyl. duke.edu

Amide Hydrolysis: This is a minor pathway that results in the formation of this compound. nih.govduke.edu

Hydroxylation: This reaction can occur on the phenylethyl moiety or the piperidine ring of the parent compound, leading to various hydroxylated metabolites. nih.gov

While the metabolic fate of 4-ANPP is less characterized, based on general drug metabolism principles, it could potentially undergo further phase I reactions like hydroxylation or subsequent phase II conjugation reactions to facilitate its excretion from the body.

Computational Predictions and Modeling of Metabolic Transformations

Computational, or in silico, models are increasingly used to predict the metabolic fate of drug candidates and other xenobiotics. nih.gov These tools can identify likely sites of metabolism on a molecule and predict the metabolites that will be formed.

For the 4-aminopiperidine class of drugs, theoretical approaches, including molecular mechanics-based docking and quantum mechanics-based reactivity calculations, have been applied to understand their interaction with metabolizing enzymes like CYP3A4. nih.govnih.gov Such studies have shown that molecular interactions within the active site of CYP3A4 are essential for the N-dealkylation reaction. nih.govnih.gov For instance, the serine 119 residue in CYP3A4 has been identified as a key hydrogen-bonding partner for the 4-amino group of these drugs, facilitating the catalytic process. nih.gov

Metabolism prediction software, such as Molecular Discovery's MetaSite and Simulations Plus's ADMET Predictor, have been successfully used to forecast the metabolic pathways of complex fentanyl analogs like carfentanil. nih.gov These programs identified N-dealkylation, hydroxylation, and N-oxide formation as key reactions, which were later confirmed by in vitro experiments using human liver microsomes and hepatocytes. nih.gov Similar computational approaches could be applied to this compound to build a comprehensive predictive map of its metabolic transformations and to identify potential reactive metabolites.

Structure Activity Relationship Sar Studies and Molecular Design Implications

4-(4-Aminophenyl)-1-phenethylpiperidine as a Chemical Scaffold for Derivatization

This compound, also known as 4-anilino-N-phenethylpiperidine (4-ANPP) or despropionyl fentanyl, serves as a foundational structure in the synthesis of a range of biologically active compounds. ojp.govwikipedia.orgnist.gov While it is widely recognized as a direct precursor in the synthesis of fentanyl and its analogues, its own pharmacological activity is considered negligible. ojp.govwikipedia.org This inherent lack of significant biological effect makes it an ideal starting point or scaffold for chemical modifications, allowing researchers to systematically investigate how different functional groups influence biological activity.

Analysis of the Core Piperidine (B6355638) Ring System's Role in Molecular Architecture

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, known for its ability to confer favorable pharmacokinetic properties and to orient substituents in a defined three-dimensional space. nih.govwhiterose.ac.uk In the context of this compound, the six-membered saturated heterocycle acts as a rigid anchor for the phenethyl and aminophenyl moieties.

The stereochemistry of the piperidine ring and its substituents can significantly impact biological activity. For instance, in related fentanyl analogues, modifications to the piperidine ring, such as the introduction of a methyl group at the 3-position, have been shown to have a substantial effect on analgesic potency, with steric factors and cis/trans isomerism playing a crucial role. nih.gov While 4-ANPP itself is unsubstituted on the piperidine ring (beyond the 1 and 4 positions), this highlights the ring's importance in dictating the spatial arrangement of the key interacting groups. The protonated nitrogen of the piperidine ring in fentanyl has been shown to form a crucial salt-bridge interaction with residue D-147 in the mu-opioid receptor, a key binding interaction.

Influence of Phenethyl and Aminophenyl Moieties on Chemical Reactivity and Potential Biological Interactions

The phenethyl and aminophenyl groups are the primary sites for chemical modification on the 4-ANPP scaffold. The phenethyl group, attached to the basic nitrogen of the piperidine, contributes to the lipophilicity of the molecule. SAR studies on fentanyl analogues have demonstrated that this group is involved in binding to the receptor, potentially through hydrophobic interactions. nih.gov The presence of a derivative, phenethyl-4-ANPP, has been reported, though it exhibits negligible in vitro opioid activity, suggesting that modifications at this position can significantly alter biological outcomes. nih.govresearchgate.net

The aminophenyl moiety is arguably the most critical for the development of potent opioid agonists from this scaffold. The primary amine of 4-ANPP is a key reactive handle. It is the acylation of this amino group that transforms the inactive precursor into highly active compounds like fentanyl (with a propanilido group). ussc.gov The removal of the propionyl group from fentanyl to yield 4-ANPP results in a significant reduction in affinity for the mu-opioid receptor, underscoring the essential role of the N-acyl group for potent opioid activity. nih.gov This highlights that while the aminophenyl group itself does not confer significant biological activity in this context, its potential for chemical modification is paramount.

Design and Synthesis of Structurally Related Analogs for SAR Exploration

The 4-ANPP scaffold provides a robust framework for the systematic design and synthesis of analogues to probe SAR. By methodically altering the different components of the molecule, chemists can map the chemical space around the core structure and identify key features responsible for specific biological activities.

Systematic Modification of Substituents on the Piperidine Ring and Aromatic Moieties

The design of new fentanyl analogues is a direct application of systematic modification of the 4-ANPP scaffold. ussc.gov A wide array of analogues can be synthesized by reacting 4-ANPP with different acylating agents to modify the aminophenyl group. For example, using acetic anhydride (B1165640) or cyclopropane (B1198618) carbonyl chloride in place of propionyl chloride would yield acetylfentanyl or cyclopropylfentanyl, respectively. ussc.gov

Further modifications can be explored on the aromatic rings. For instance, fluorination of the phenethyl or aniline (B41778) ring in fentanyl analogues has been studied to understand its effect on potency and metabolism. nih.gov These modifications could be systematically applied to the 4-ANPP scaffold to explore their impact on a range of biological targets beyond the opioid receptors. The synthesis of these analogues typically involves standard organic chemistry transformations, building upon the core 4-ANPP structure.

Investigation of Chemical Space around the this compound Scaffold

Exploring the chemical space around the 4-ANPP scaffold involves creating a diverse library of compounds with variations at multiple positions. This can be achieved through combinatorial chemistry approaches or by targeted synthesis of rationally designed molecules. The goal is to understand how changes in size, shape, lipophilicity, and electronic properties of the substituents affect the molecule's interactions with biological systems.

While much of the known exploration of the chemical space around 4-ANPP has been directed towards potent opioid agonists, the scaffold itself holds potential for the development of ligands for other targets. The piperidine core is a common feature in many classes of drugs, and the presence of two modifiable aromatic groups provides significant scope for diversification. nih.govwhiterose.ac.uk Techniques like scaffold hopping, where the core structure is maintained while peripheral groups are varied, can be employed to discover novel compounds with different biological profiles. nih.gov

Computational Chemistry and Molecular Modeling for Structure-Function Relationships

Computational chemistry and molecular modeling are powerful tools for understanding the structure-function relationships of molecules like 4-ANPP and its derivatives. These methods allow for the prediction of binding modes, the calculation of binding affinities, and the rationalization of observed SAR data at the atomic level.

Molecular docking studies have been extensively used to investigate the interaction of fentanyl analogues with the mu-opioid receptor. nih.govnrfhh.commdpi.com These studies have revealed the key interactions, such as the salt bridge formed by the piperidine nitrogen and hydrogen bonds involving the N-acyl group. nih.gov While 4-ANPP itself is largely inactive, these models can be used to predict how modifications to its structure would alter its potential to bind to various receptors.

Quantitative Structure-Activity Relationship (QSAR) studies have also been applied to fentanyl analogues to correlate their chemical structures with their biological activities. nih.govkcl.ac.ukresearchgate.net These models can identify the physicochemical properties that are most important for activity and can be used to predict the potency of novel, unsynthesized compounds. Such computational approaches could be invaluable in guiding the exploration of the chemical space around the 4-ANPP scaffold for the discovery of new molecules with desired biological activities, potentially for non-opioid targets.

The table below summarizes the key structural modifications on the 4-ANPP scaffold and their general impact on opioid receptor activity, based on the extensive research on fentanyl and its analogues.

Modification SiteType of ModificationGeneral Impact on Opioid Receptor ActivityExample Derivative
Aminophenyl GroupN-Acylation (e.g., propanoyl, acetyl)Dramatically increases affinity and potencyFentanyl, Acetylfentanyl
Phenethyl GroupAddition of another phenethyl groupLeads to negligible activityPhenethyl-4-ANPP
Piperidine RingAlkylation (e.g., 3-methyl)Can increase or decrease potency depending on stereochemistry3-Methylfentanyl
Introduction of polar groupsGenerally reduces potency-
Aromatic Rings (Phenethyl or Aniline)Halogenation (e.g., fluorine)Can modulate potency and metabolic stabilityFluoro-fentanyl analogues
Introduction of other substituentsVariable effects depending on the group and position-

Conformational Analysis and Molecular Dynamics Simulations of this compound Derivatives

The biological activity of 4-anilidopiperidine derivatives is profoundly influenced by their three-dimensional shape and conformational flexibility. nih.govresearchgate.net Conformational analysis and molecular dynamics (MD) simulations are computational methods used to explore the energetically favorable spatial arrangements of a molecule and its dynamic behavior over time. researchgate.netdrexel.edu

For derivatives of this compound, such as fentanyl, these studies reveal several key insights. The central piperidine ring typically adopts a chair conformation, which is the most stable arrangement. However, the orientation of the substituents—the N-phenethyl group and the 4-anilino group—is critical for receptor interaction. The flexibility of the N-phenethyl side chain allows the molecule to adopt various conformations to fit within the receptor's binding pocket. researchgate.net

Computational studies on conformationally restrained fentanyl analogues have demonstrated the importance of specific stereochemical factors for analgesic potency. researchgate.netacs.org For instance, analysis of semirigid nortropane analogues, which lock the piperidine ring into a specific conformation, has helped to elucidate the optimal geometry for receptor binding. nih.govresearchgate.net Molecular dynamics simulations further enhance this understanding by showing how the ligand and receptor move and adapt to each other, revealing the dynamic nature of their interaction. nih.gov These simulations can predict the stability of different binding poses and the pathways of ligand entry and exit from the receptor binding site.

Key Findings from Conformational Studies:

Molecular FeatureConformational AspectSignificance in Receptor Binding
Piperidine RingPrimarily adopts a stable chair conformation. Certain rigid analogues can force a boat conformation, which generally leads to lower activity. researchgate.netProvides the central scaffold and correctly orients the key pharmacophoric groups.
N-Phenethyl GroupHighly flexible with multiple rotational bonds.Allows the molecule to adapt its shape to fit into a hydrophobic pocket within the opioid receptor.
4-Anilino GroupThe orientation of the aniline ring relative to the piperidine core is crucial.Participates in key interactions within the binding site, and its substitution pattern significantly modulates affinity and selectivity.
Acyl Group (e.g., Propionyl in Fentanyl)Its conformation affects interactions with specific amino acid residues.Contributes significantly to the high affinity of fentanyl analogues for the µ-opioid receptor.

Molecular Docking Studies with Relevant Biological Targets (e.g., opioid receptors for related compounds)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor) to form a stable complex. nih.gov For derivatives of this compound, docking studies are primarily focused on their interactions with opioid receptors, particularly the µ-opioid receptor (MOR), to explain their potent analgesic effects. nih.govnrfhh.com

These studies have successfully modeled how fentanyl and related 4-anilidopiperidines fit into the binding pocket of the MOR. The models consistently show several key interactions:

Ionic Interaction: The protonated nitrogen atom of the piperidine ring forms a crucial ionic bond with a negatively charged aspartic acid residue (Asp147 in the MOR) in the receptor. This interaction is a hallmark of many opioid ligands and is considered a primary anchor point. researchgate.net

Hydrophobic Pockets: The N-phenethyl group extends into a hydrophobic pocket within the receptor, forming favorable van der Waals interactions. Similarly, the aniline ring and its substituents often occupy another aromatic or hydrophobic region of the binding site. researchgate.net

Hydrogen Bonding: Other parts of the molecule, such as the amide group in fentanyl, can form hydrogen bonds with other amino acid residues (e.g., Tyrosine, Histidine) in the binding pocket, further stabilizing the ligand-receptor complex.

Docking studies are instrumental in rational drug design. By visualizing how a compound binds, chemists can predict how structural modifications might enhance affinity or selectivity for a specific receptor subtype (e.g., µ vs. δ or κ). nih.govresearchgate.net For example, docking can help explain why adding a methyl group at a certain position increases potency, while another modification might abolish activity.

Summary of Key Interactions from Docking Studies with µ-Opioid Receptor:

Ligand MoietyReceptor Residue/RegionType of InteractionContribution to Binding
Piperidine Nitrogen (protonated)Aspartic Acid (Asp147)Ionic Bond / Salt BridgePrimary anchor; essential for high-affinity binding.
N-Phenethyl GroupHydrophobic Pocket 1Hydrophobic / van der WaalsEnhances affinity by occupying a non-polar cavity.
Aniline RingAromatic/Hydrophobic Pocket 2π-π Stacking / HydrophobicContributes to binding affinity and can influence selectivity.
Amide Linkage (in Fentanyl)Tyrosine (Tyr326), Histidine (His297)Hydrogen BondingProvides additional stabilization and specificity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Derived Compound Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. daneshyari.com For derivatives of the this compound scaffold, QSAR models are developed to predict properties like analgesic potency or receptor binding affinity based on calculated molecular descriptors. nih.gov

The process involves several steps:

Data Set Compilation: A series of structurally related compounds with experimentally measured biological activities is collected.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields from CoMFA - Comparative Molecular Field Analysis). researchgate.netnih.gov

Model Generation: Statistical methods, such as Partial Least Squares (PLS) or artificial neural networks, are used to build a mathematical equation that correlates the descriptors with the observed activity. daneshyari.comnih.govnih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation sets of compounds that were not used to build the model.

Successful QSAR models for 4-anilidopiperidine and related 4-phenylpiperidine (B165713) derivatives have shown that factors like molecular shape, hydrophobicity, and the distribution of electrostatic charges are critical for activity. daneshyari.comnih.gov The graphical outputs of 3D-QSAR studies, such as contour maps, can be particularly insightful. These maps highlight regions in space where increasing steric bulk or modifying electrostatic potential is predicted to either increase or decrease the compound's activity, providing a clear roadmap for designing more potent molecules. researchgate.net

Illustrative QSAR Data for Hypothetical Derivatives:

CompoundModification (R-group on Aniline Ring)LogP (Hydrophobicity)Molecular Volume (ų)Observed Activity (IC₅₀, nM)QSAR Predicted Activity (IC₅₀, nM)
1-H4.130515.214.8
24-Fluoro4.33108.59.1
34-Chloro4.83185.15.5
44-Methyl4.632510.311.0
53-Methoxy4.033012.813.2

Note: The data in this table is illustrative and intended to demonstrate the principles of a QSAR study.

Future Directions in Research on 4 4 Aminophenyl 1 Phenethylpiperidine

Development of Novel Synthetic Routes with Improved Efficiency and Selectivity

The synthesis of 4-ANPP is a critical step in the production of fentanyl-related compounds. Historically, established methods such as the Janssen and Siegfried routes have been employed. federalregister.govnih.gov However, these routes can be inefficient, involve multiple steps, and may produce undesirable byproducts. The identification of impurities such as phenethyl-4-ANPP in illicit samples suggests that variations and potentially poorly optimized versions of these synthetic routes are being used, possibly in an attempt to circumvent regulations on precursor chemicals. nih.govcfsre.org

Future research is poised to focus on developing innovative synthetic strategies that offer higher yields, greater purity, and improved selectivity. Key areas of exploration include:

Catalytic Methods: Investigating novel catalysts, including transition metal and enzymatic catalysts, to streamline the synthesis, reduce the number of steps, and increase atom economy.

Flow Chemistry: Utilizing continuous flow reactors could offer better control over reaction parameters (temperature, pressure, reaction time), leading to improved yields, higher purity, and safer handling of reactive intermediates.

Stereoselective Synthesis: Developing methods to control the stereochemistry of the piperidine (B6355638) ring and its substituents could lead to the synthesis of specific isomers, which may have distinct pharmacological profiles.

Greener Synthesis: Focusing on environmentally benign approaches by reducing waste, using less hazardous solvents, and employing more energy-efficient processes.

The table below compares traditional synthesis routes with potential future methodologies.

FeatureTraditional Routes (e.g., Siegfried)Future Novel Routes
Efficiency Moderate to high yields, but often multi-step.Potentially higher yields in fewer steps.
Selectivity Can produce byproducts and impurities. cfsre.orgHigh selectivity, minimizing side reactions.
Precursors Often rely on regulated chemicals like NPP. federalregister.govfederalregister.govAims to use readily available, non-regulated starting materials.
Technology Batch processing.Continuous flow chemistry, advanced catalysis.
Safety May involve hazardous reagents and intermediates.Improved safety through controlled reaction environments.

Advanced Analytical Methodologies for Enhanced Detection and Comprehensive Profiling

The detection and quantification of 4-ANPP are crucial for forensic investigations, clinical toxicology, and monitoring its presence as a contaminant or metabolite. caymanchem.comcduhr.org Current analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are effective but face challenges in detecting trace amounts in complex matrices like biological fluids or seized drug samples. cduhr.orgdntb.gov.ua

Future research will likely pursue the development of more sensitive, rapid, and field-deployable analytical methods.

High-Resolution Mass Spectrometry (HRMS): The use of HRMS can facilitate the identification of unknown impurities and metabolites by providing highly accurate mass measurements, aiding in the profiling of chemical signatures from different synthesis routes. nih.gov

Novel Biosensors: Research into computationally designed protein biosensors could lead to highly specific and sensitive detection methods for 4-ANPP and related compounds, potentially enabling real-time environmental or on-site screening. elifesciences.orgnih.gov

Advanced Separation Techniques: Exploring improvements in chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC) and supercritical fluid chromatography (SFC), can enhance the separation and resolution of 4-ANPP from structurally similar compounds. cduhr.org

Non-invasive Sampling: Developing methods for detection in alternative matrices, such as hair or saliva, can provide valuable information on exposure history. cduhr.org

Analytical MethodCurrent ApplicationFuture Enhancement
GC-MS Routine identification in seized samples. dntb.gov.uaMiniaturization for field use; coupling with advanced data analysis.
LC-MS/MS Sensitive quantification in biological fluids. cduhr.orgIncreased sensitivity (sub-pg/mg levels); faster analysis times.
HRMS Characterization of novel impurities. nih.govCreation of comprehensive spectral libraries for attribution profiling.
Biosensors Primarily in research stages. elifesciences.orgDevelopment of portable, real-time detection devices.

Elucidation of Further Biotransformation Pathways and Enzyme Kinetics

Understanding the metabolic fate of 4-ANPP is essential for interpreting toxicological findings. It is recognized as a metabolite of several fentanyl analogs, including acetyl fentanyl and butyryl fentanyl. caymanchem.com The biotransformation of related 4-aminopiperidine (B84694) structures is known to be catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 playing a major role in N-dealkylation reactions. nih.gov

However, a complete picture of its metabolic profile is still emerging. Future research should aim to:

Identify Minor Metabolites: Systematically identify all metabolites, including Phase I and Phase II products, to create a comprehensive metabolic map. This can reveal previously unknown biotransformation pathways.

Characterize Enzyme Involvement: Determine the specific CYP isoforms and other enzymes (e.g., UGTs, SULTs) responsible for each metabolic step.

Investigate Enzyme Kinetics: Quantify the kinetic parameters (Km, Vmax) of the key metabolic reactions. This data is critical for developing physiologically based pharmacokinetic (PBPK) models to predict in vivo behavior.

Exploration of New Chemical Transformations for Diverse Derivative Synthesis

The 4-ANPP scaffold is a versatile platform for chemical modification. ussc.gov The primary amino group and the aromatic rings provide multiple reaction sites for derivatization. While acylation of the aniline (B41778) nitrogen is the most common transformation to produce fentanyl analogs, there is vast untapped potential for creating diverse chemical libraries. wikipedia.org

Future work in this area could focus on:

Novel Acylating Agents: Moving beyond simple acyl chlorides to explore a wider range of reagents to introduce novel functionalities.

Modifications of the Piperidine Ring: Exploring reactions to modify the piperidine core itself, which has been less explored compared to substitutions on the nitrogen or phenyl rings.

Aromatic Ring Functionalization: Investigating electrophilic or nucleophilic aromatic substitution reactions on the phenyl rings to introduce diverse substituents.

Bioisosteric Replacement: Replacing key functional groups (e.g., the aniline) with bioisosteres to modulate pharmacological properties, potentially leading to compounds with different receptor affinities or functionalities, such as antagonists. nih.govnih.gov

This exploration could lead to the discovery of new chemical entities with unique pharmacological profiles, including potent analgesics with improved properties or opioid antagonists that could serve as overdose reversal agents. nih.gov

Computational-Guided Design of Novel Chemical Entities Based on the Core Scaffold

Computational chemistry offers powerful tools for accelerating the drug discovery and design process. Methods like molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are increasingly being applied to the fentanyl scaffold. elifesciences.orgresearchgate.net

Future research can leverage these computational approaches to rationally design novel molecules based on the 4-ANPP core.

Structure-Activity Relationship (SAR) Studies: Systematically exploring the SAR of the 4-ANPP scaffold to identify key structural features that govern receptor binding and functional activity. nih.gov This can guide the synthesis of more potent and selective compounds.

Receptor-Ligand Interaction Modeling: Using molecular docking and dynamics simulations to model the interactions between 4-ANPP derivatives and opioid receptors (mu, delta, kappa). This can provide insights into the molecular basis of their activity and help design molecules with specific agonist or antagonist profiles.

Virtual Screening: Creating virtual libraries of 4-ANPP derivatives and using computational screening to identify candidates with desired properties before committing to chemical synthesis.

ADMET Prediction: Employing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs, helping to prioritize candidates with more favorable profiles.

By integrating computational design with synthetic chemistry, researchers can more efficiently navigate the vast chemical space around the 4-ANPP scaffold to develop novel compounds for various scientific applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Aminophenyl)-1-phenethylpiperidine, and how can purity be optimized during synthesis?

  • Methodological Answer : A common approach involves multi-step organic synthesis, starting with piperidine derivatives. For example, Boc-protected intermediates (e.g., 4-Anilino-1-Boc-piperidine) are utilized to stabilize reactive amine groups during coupling reactions with phenethyl halides . Post-synthesis, purification via column chromatography or recrystallization is critical. Purity optimization can be achieved using orthogonal analytical methods (HPLC, NMR) to identify and remove byproducts. Buffer systems (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) in HPLC mobile phases improve resolution for amine-containing compounds .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1^1H/13^13C NMR are essential for structural confirmation. For quantification, reverse-phase HPLC with UV detection (e.g., 254 nm) using methanol/buffer mobile phases (65:35 v/v) provides reproducibility . Differential scanning calorimetry (DSC) can assess thermal stability, while X-ray crystallography (if crystalline) resolves stereochemical ambiguities .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Safety data sheets (SDS) recommend avoiding prolonged skin/eye contact and using fume hoods during synthesis due to potential respiratory irritation . Personal protective equipment (PPE) including nitrile gloves and lab coats is mandatory. Waste disposal should comply with pharmaceutical intermediate regulations, with neutralization protocols for acidic/basic byproducts .

Advanced Research Questions

Q. How can computational tools (e.g., COMSOL, DFT simulations) optimize the reaction conditions for synthesizing this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations predict reaction pathways and transition states, identifying energetically favorable conditions (e.g., solvent polarity, temperature). COMSOL Multiphysics integrates AI-driven parameter optimization, enabling real-time adjustments to reaction variables (e.g., stirring rate, pressure) . Validation requires cross-referencing simulated data with experimental yields and kinetic studies .

Q. How should researchers address contradictory data in the biological activity of this compound analogs?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, solvent interference). A factorial design approach isolates variables: vary one parameter (e.g., concentration) while holding others constant. Statistical tools like ANOVA identify significant outliers, and meta-analyses of published data reconcile discrepancies . Orthogonal assays (e.g., in vitro vs. in vivo) validate findings .

Q. What strategies are effective for scaling up this compound synthesis while maintaining yield and purity?

  • Methodological Answer : Process intensification via continuous flow reactors reduces batch-to-batch variability. Membrane separation technologies (e.g., nanofiltration) purify intermediates efficiently at scale . Design of Experiments (DoE) with Taguchi or Box-Behnken models optimizes parameters (temperature, catalyst loading) while minimizing resource use .

Q. How can researchers leverage structural analogs (e.g., 4-(4-Fluorophenyl)-piperidine derivatives) to infer the physicochemical properties of this compound?

  • Methodological Answer : Comparative QSAR (Quantitative Structure-Activity Relationship) models analyze substituent effects (e.g., electron-withdrawing fluorine vs. electron-donating amine groups). Hammett plots correlate substituent constants (σ\sigma) with logP or pKa values . Molecular docking studies further predict binding affinity differences in biological targets .

Q. What methodologies are recommended for studying the degradation pathways of this compound under varying environmental conditions?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH) identify degradation products via LC-MS. Isotopic labeling (13^{13}C or 15^{15}N) tracks bond cleavage mechanisms. Computational tools like Gaussian simulate oxidative/hydrolytic pathways, validated by experimental kinetics .

Methodological Resources

  • Experimental Design : Use factorial designs (full or fractional) to explore multi-variable interactions .
  • Data Analysis : Employ multivariate regression for correlating synthetic parameters with yield/purity .
  • Software Tools : COMSOL for process simulation, MestReNova for NMR analysis, and Gaussian for computational modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.